3,5-Dibromo-2-fluoro-6-iodobenzoic acid

Descripción

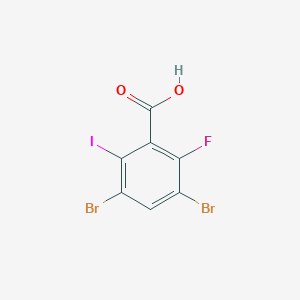

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is a polyhalogenated benzoic acid derivative featuring bromine, fluorine, and iodine substituents at positions 3,5; 2; and 6, respectively. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for specialized applications in pharmaceuticals, agrochemicals, or materials science. The electron-withdrawing halogens enhance the acidity of the carboxylic acid group, while their bulky nature may influence solubility and reactivity in synthetic pathways.

Propiedades

Número CAS |

1160573-45-4 |

|---|---|

Fórmula molecular |

C7H2Br2FIO2 |

Peso molecular |

423.80 g/mol |

Nombre IUPAC |

3,5-dibromo-2-fluoro-6-iodobenzoic acid |

InChI |

InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |

Clave InChI |

POGCJUZEBDDFMR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1Br)I)C(=O)O)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 2-fluorobenzoic acid. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are used to verify the compound’s purity and structural integrity .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-2-fluoro-6-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Aplicaciones Científicas De Investigación

3,5-Dibromo-2-fluoro-6-iodobenzoic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique halogenation pattern.

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Halogenated benzoic acids exhibit variations in properties based on substituent type, position, and number. Key comparisons include:

- Acidity: The target compound’s trifluorinated and brominated/iodinated structure enhances acidity compared to mono-halogenated analogs like 4-fluorobenzoic acid. However, hydroxyl-containing analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) exhibit lower acidity due to resonance stabilization of the -OH group .

- Solubility : The bulky iodine substituent in this compound likely reduces aqueous solubility compared to smaller halogens (e.g., 5-Bromo-2,4-difluorobenzoic acid) .

Actividad Biológica

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique combination of bromine, fluorine, and iodine atoms within its structure may influence its reactivity and interactions with biological targets. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHBrFIO, with a molecular weight of approximately 356.9 g/mol. The presence of multiple halogens enhances its chemical reactivity and may contribute to its biological effects.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents can influence binding affinity and specificity, potentially modulating various signaling pathways. For instance, halogenated compounds are known to interact with proteins involved in metabolic processes, which could lead to altered enzyme activity or inhibition of specific pathways.

Antitumor Activity

Research indicates that halogenated benzoic acids, including this compound, exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes the observed effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.7 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.5 | Inhibition of mitochondrial respiration |

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Case Studies

- Antitumor Effects in Animal Models : A recent study evaluated the antitumor efficacy of this compound in a xenograft mouse model bearing human breast cancer cells. The treated group exhibited a significant reduction in tumor volume compared to the control group after four weeks of treatment.

- Synergistic Effects with Other Compounds : Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.